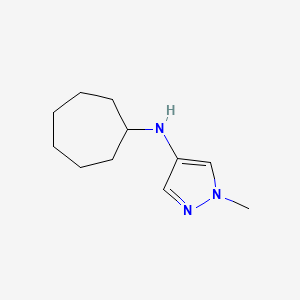

N-cycloheptyl-1-methyl-1H-pyrazol-4-amine

Description

Contextual Significance of Pyrazole (B372694) Derivatives in Organic and Medicinal Chemistry

Pyrazole derivatives form a cornerstone of modern organic and medicinal chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold found in numerous biologically active molecules. mdpi.comglobalresearchonline.net This structural motif is present in a wide array of pharmaceuticals, agrochemicals, and materials. globalresearchonline.net The prevalence of pyrazole derivatives in commercially successful drugs, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant, underscores their therapeutic importance. globalresearchonline.net

The chemical properties of the pyrazole ring, including its aromaticity and the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allow for diverse functionalization, leading to a vast library of compounds with a wide range of biological activities. mdpi.com Researchers have explored pyrazole derivatives for their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant agents, among others. nih.govfrontiersin.org The adaptability of the pyrazole core makes it a privileged structure in drug discovery and a frequent subject of synthetic methodology development. nih.gov

Overview of Aminopyrazoles and Their Broad Research Relevance

Within the extensive family of pyrazole derivatives, aminopyrazoles are a particularly important subclass. The introduction of an amino group onto the pyrazole ring provides a key site for further chemical modification and can significantly influence the compound's biological activity. mdpi.com Aminopyrazoles are versatile building blocks in the synthesis of more complex heterocyclic systems and have been identified as crucial pharmacophores in a variety of therapeutic agents. mdpi.com

The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-amino) can lead to distinct chemical and pharmacological properties. mdpi.com For instance, various aminopyrazole derivatives have been investigated as inhibitors of kinases, proteases, and other enzymes, highlighting their potential in the treatment of diseases such as cancer and inflammatory disorders. nih.govmdpi.com The ability of the amino group to form hydrogen bonds and act as a nucleophile makes it a critical feature for molecular recognition at biological targets. mdpi.com

Specific Academic Interest in N-Cycloheptyl-1-methyl-1H-pyrazol-4-amine and Related N-Cycloalkyl-1-methyl-1H-pyrazol-4-amines

The academic interest in this compound stems from the broader exploration of N-cycloalkyl-1-methyl-1H-pyrazol-4-amines as a specific chemical space within the aminopyrazole family. While specific research on the cycloheptyl derivative is not extensively documented in publicly available literature, the study of related compounds with different cycloalkyl groups, such as cyclohexyl and cyclopropyl (B3062369), provides a framework for understanding the potential significance of this compound. chemscene.comamericanelements.com

The N-cycloalkyl group can influence the compound's lipophilicity, steric profile, and conformational flexibility, all of which are critical parameters in drug design. By varying the size of the cycloalkyl ring, from the smaller cyclopropyl to the larger cycloheptyl, researchers can systematically probe the structure-activity relationships of this class of compounds. This allows for the fine-tuning of properties to optimize interactions with a specific biological target. The 1-methyl group on the pyrazole ring is a common feature in many biologically active pyrazoles, often contributing to improved metabolic stability or modulating the electronic properties of the ring. nih.gov

The investigation of this compound is therefore a logical extension of the research into smaller N-cycloalkyl analogs, aimed at exploring the impact of a larger and more flexible cycloalkyl substituent on the compound's chemical and biological characteristics.

Scope and Objectives of Academic Inquiry on the Chemical Compound

The primary objective of academic inquiry into this compound and its analogs is to synthesize and characterize these novel chemical entities and to evaluate their potential for various applications, particularly in medicinal chemistry. The research aims to understand how the specific combination of the cycloheptyl, methyl, and amino substituents on the pyrazole core influences the compound's physicochemical properties and its interactions with biological systems.

Key research questions would include the development of efficient synthetic routes to this and related compounds, the detailed characterization of their chemical structure and properties, and the screening for biological activity in various assays. The ultimate goal of such research is to identify new lead compounds for drug discovery programs or to develop novel chemical tools for probing biological processes.

Data Tables

Table 1: General Properties of Aminopyrazole Derivatives

| Property | Description |

| Molecular Scaffold | Pyrazole ring with one or more amino substituents. |

| Key Functional Groups | Amino group (-NH2), which can be primary, secondary, or tertiary. |

| Biological Relevance | Found in a wide range of biologically active compounds, including kinase inhibitors and anti-inflammatory agents. mdpi.comnih.gov |

| Synthetic Utility | Versatile building blocks for the synthesis of fused heterocyclic systems. mdpi.com |

Table 2: Physicochemical Properties of Related N-Cycloalkyl-1-methyl-1H-pyrazol-4-amines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine | C8H13N3 | 151.21 | 1.242 |

| 1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine | C11H19N3 | 193.29 | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

N-cycloheptyl-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C11H19N3/c1-14-9-11(8-12-14)13-10-6-4-2-3-5-7-10/h8-10,13H,2-7H2,1H3 |

InChI Key |

BABXWYLPPXNVLC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC2CCCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to N-Substituted Pyrazol-4-amines

The creation of N-substituted pyrazol-4-amines is a multi-stage process that involves the initial formation of the heterocyclic core, followed by functionalization of the amino and pyrazole (B372694) nitrogen atoms.

The 1H-pyrazole-4-amine scaffold is a crucial building block. Its synthesis is most commonly achieved through the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound, typically a β-ketonitrile or a derivative thereof.

One of the most prevalent methods involves the reaction of β-ketonitriles with hydrazines. beilstein-journals.org For instance, the cyclization of substituted 1-aminocinnamonitriles (derived from the base-catalyzed reaction of benzoylacetonitrile (B15868) and acetonitrile) with substituted phenylhydrazines yields 5-amino-3-aryl-1H-pyrazoles. beilstein-journals.org While this produces a 5-amino-pyrazole, the numbering of the pyrazole ring is dependent on substitution, and this fundamental reaction highlights the core principle of pyrazole formation from a hydrazine and a three-carbon chain with appropriate functional groups.

Another key strategy utilizes malononitrile (B47326) derivatives. Alkylidenemalononitriles, for example, can react with hydrazines to form the 5-aminopyrazole system. beilstein-journals.org The reaction proceeds via a nucleophilic attack of the hydrazine, followed by cyclization and tautomerization to yield the aromatic pyrazole ring.

A summary of precursors for the aminopyrazole core is presented below.

| Starting Material Class | Reagent | Resulting Core | Reference |

| β-Ketonitriles | Hydrazine Hydrate | 3-Substituted-1H-pyrazol-5-amine | beilstein-journals.org |

| Alkylidenemalononitriles | Substituted Hydrazines | 1,3-Disubstituted-1H-pyrazol-5-amine | beilstein-journals.org |

| Ketene Dithioacetals | Hydrazine Carbodithioate | Pyrazole Carbodithioates | beilstein-journals.org |

Note: The table presents pathways primarily to 5-aminopyrazoles, which are structurally isomeric to 4-aminopyrazoles and are common synthetic precursors in pyrazole chemistry.

Once the pyrazole-amine core is established, the cycloheptyl group can be introduced onto the exocyclic amino group. A primary method for this transformation is reductive amination. This process involves the reaction of the pyrazol-4-amine with cycloheptanone (B156872) in the presence of a reducing agent. The reaction first forms an intermediate imine, which is then reduced in situ to the secondary amine.

Alternatively, direct N-alkylation can be employed using a cycloheptyl halide (e.g., cycloheptyl bromide) in the presence of a base. This method, however, can sometimes lead to over-alkylation, producing a tertiary amine, or alkylation on the pyrazole nitrogen atoms if they are unprotected. Selective functionalization of the exocyclic amino group can be achieved by leveraging its higher nucleophilicity compared to the pyrazole ring nitrogens under specific conditions. nih.govacs.org

The methylation of the pyrazole ring presents a challenge of regioselectivity, as direct methylation of an N-unsubstituted pyrazole can yield a mixture of N1 and N2 methylated isomers. The ratio of these isomers is influenced by the steric and electronic properties of the substituents on the pyrazole ring, as well as the choice of methylating agent and reaction conditions.

Recent advancements have focused on achieving high N1-selectivity. A notable method involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.govresearcher.life These reagents significantly favor alkylation at the less sterically hindered N1 position. The resulting silyl (B83357) group is then removed via protodesilylation using a fluoride (B91410) source to yield the N1-methyl pyrazole with high regioselectivity (often >99:1 N1:N2). acs.org

Another approach utilizes dimethyl carbonate (DMC) as an environmentally benign methylating agent. tandfonline.com The reaction of pyrazoles with DMC can be performed at elevated temperatures, often without a catalyst, to afford N-methylated products. tandfonline.com The selectivity can be temperature-dependent.

| Methylating Agent | Key Features | N1/N2 Selectivity | Reference |

| α-Halomethylsilanes | Sterically directed; two-step process (alkylation, desilylation) | High to excellent (e.g., 92:8 to >99:1) | acs.orgnih.govresearcher.life |

| Dimethyl Carbonate (DMC) | Environmentally friendly; catalyst-free options | Variable, depends on conditions | tandfonline.com |

| Methyl Halides (e.g., MeI) | Conventional reagent | Often yields mixtures | tandfonline.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient and atom-economical route to highly substituted pyrazoles. rsc.org These reactions avoid the need to isolate intermediates, simplifying the synthetic process.

A common MCR for pyrazole synthesis involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.orgnih.gov This four-component reaction can be catalyzed by various agents, including sodium gluconate or nano-catalysts, and can even be performed in green solvents like water. rsc.orgnih.gov The reaction proceeds through a series of condensations and cyclizations to build the complex pyrazole structure in a single operation. nih.gov

Another MCR strategy is the three-component reaction of enaminones, an aldehyde (like benzaldehyde), and a hydrazine derivative. longdom.org This approach has been shown to be effective in water with a catalytic amount of ammonium (B1175870) acetate (B1210297), providing a straightforward and sustainable synthesis of polysubstituted pyrazoles. longdom.org These MCRs offer a powerful platform for rapidly generating molecular diversity and can be designed to incorporate the necessary functionalities for subsequent conversion to the target compound. beilstein-journals.orgacs.org

Targeted Synthesis of N-Cycloheptyl-1-methyl-1H-pyrazol-4-amine

A targeted synthesis for this compound would strategically combine the methodologies described above. A plausible synthetic route could proceed in a stepwise fashion, carefully considering the order of bond formation to maximize yield and purity.

One potential pathway would begin with the synthesis of a 1-methyl-1H-pyrazol-4-amine precursor. This could be achieved by reacting a suitable three-carbon synthon with methylhydrazine. Following the construction of the methylated pyrazole core, the final step would be the introduction of the cycloheptyl group via reductive amination with cycloheptanone. This sequence protects the N1 position from unwanted side reactions during the N-alkylation step.

Optimizing the synthesis requires careful selection of reagents and conditions for each step.

For the construction of the 1-methyl-1H-pyrazol-4-amine core , using methylhydrazine with a precursor like 2-formyl-3-oxopropanenitrile would directly lead to 1-methyl-1H-pyrazol-4-amine. The reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid.

For the subsequent N-cycloheptylation via reductive amination , the choice of reducing agent is critical. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are selective for the iminium ion intermediate and can be used in a one-pot procedure. The reaction is typically run in a solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Notes |

| Core Synthesis | 2-formyl-3-oxopropanenitrile, Methylhydrazine | Acetic Acid (catalytic) | Ethanol | Reflux | Forms the 1-methyl-1H-pyrazol-4-amine intermediate. |

| N-Cycloheptylation | 1-methyl-1H-pyrazol-4-amine, Cycloheptanone | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | Room Temp. | One-pot reductive amination for clean conversion to the final product. |

This proposed pathway leverages established reactions and provides a logical and efficient route to the target compound, this compound, with conditions optimized for selectivity and yield based on analogous transformations reported in the literature.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The primary challenge in the synthesis of asymmetrically substituted pyrazoles like this compound is controlling the regioselectivity during the initial ring formation and subsequent N-alkylation.

Pyrazole Ring Formation: The condensation of methylhydrazine with a suitable 1,3-dicarbonyl compound or its equivalent is a foundational step. This reaction can potentially yield two regioisomers: the desired 1-methylpyrazole (B151067) and the 1,2-dimethylpyrazolium salt or other isomers. The regiochemical outcome is influenced by the steric and electronic nature of the substituents on the dicarbonyl precursor and the reaction conditions. Steric hindrance often directs the substitution of the bulkier group to the less hindered nitrogen atom. lookchem.comsci-hub.st A systematic study on the N-substitution of 3-substituted pyrazoles demonstrated that using bases like K2CO3 in DMSO can achieve high regioselectivity for the N1-isomer. lookchem.com

N-Alkylation: In scenarios where a 1H-pyrazole is methylated, a mixture of N1 and N2 alkylated products can form. The ratio of these isomers is dependent on the alkylating agent, the base used, and the solvent. Generally, steric hindrance plays a key role, favoring alkylation at the less sterically crowded nitrogen atom. sci-hub.st

Stereoselectivity: The target compound, this compound, is achiral, and therefore, stereoselectivity is not a factor in its direct synthesis. Stereochemical considerations would only become relevant if chiral centers were introduced into the cycloalkyl moiety or other substituents on the pyrazole ring, or if a chiral catalyst were used in an asymmetric synthesis.

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of pyrazole derivatives has been adapted to incorporate several green chemistry principles. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is a prominent green technique used to accelerate pyrazole synthesis. It dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating. researchgate.netresearchgate.net For instance, the Vilsmeier-Haack reaction for preparing 4-formylpyrazoles, which can be precursors to amines, has been efficiently performed under microwave conditions. researchgate.net

Solvent-Free and Alternative Solvents: Performing reactions under solvent-free conditions or in greener solvents like ionic liquids or water minimizes volatile organic compound (VOC) emissions. researchgate.net The synthesis of 1,3,5-substituted pyrazoles has been achieved in excellent yields using nano-ZnO as a catalyst in aqueous media. nih.govmdpi.com

Catalysis: The use of reusable catalysts, such as nano-ZnO or montmorillonite (B579905) K-10, aligns with green chemistry principles by reducing waste and allowing for easier product purification. nih.govmdpi.com These catalysts have been successfully employed in the condensation reactions that form the pyrazole core.

Derivatization and Analog Synthesis of this compound

The 4-amino group and the pyrazole ring serve as versatile handles for extensive derivatization, allowing for the systematic exploration of structure-activity relationships.

Synthesis of Carboxamide and Thiocarboxamide Derivatives

The exocyclic amino group of this compound is readily converted into carboxamide and thiocarboxamide derivatives. These transformations are typically high-yielding and allow for the introduction of a wide array of substituents.

Carboxamides: Amide derivatives are synthesized by reacting the parent amine with acyl chlorides, anhydrides, or carboxylic acids using standard peptide coupling reagents (e.g., EDC, HOBt, DMAP). afinitica.com

Thiocarboxamides: Thiocarboxamides can be prepared through the reaction of the amine with isothiocyanates, leading to N,N'-disubstituted thioureas, or by employing other thioacylating agents. biointerfaceresearch.com A one-pot, multicomponent reaction involving hydrazine hydrate, arylidene malononitrile, and an isothiocyanate provides an efficient route to 1H-pyrazole-1-carbothioamides. biointerfaceresearch.com An alternative metal-free approach generates pyrazole-tethered thioamides from pyrazole carbaldehydes, secondary amines, and elemental sulfur. beilstein-journals.org

| Derivative Type | Reagent | Resulting Functional Group | Potential R Group |

|---|---|---|---|

| Carboxamide | Acetyl Chloride | -NH-C(=O)-CH₃ | Methyl |

| Carboxamide | Benzoyl Chloride | -NH-C(=O)-Ph | Phenyl |

| Carboxamide | Benzoic Acid + EDC/DMAP | -NH-C(=O)-Ph | Phenyl |

| Thiocarboxamide | Phenyl Isothiocyanate | -NH-C(=S)-NH-Ph | Phenylamino |

| Thiocarboxamide | Methyl Isothiocyanate | -NH-C(=S)-NH-CH₃ | Methylamino |

Exploration of Variations in the N-Cycloalkyl Moiety (e.g., N-Cyclohexyl, N-Cyclooctyl, N-Cyclopentyl)

The cycloheptyl group can be systematically replaced with other cycloalkyl moieties to probe the impact of ring size and conformation. The synthesis of these analogs would follow a similar pathway to the parent compound, typically involving the reductive amination of 1-methyl-1H-pyrazol-4-amine with the corresponding cycloalkanone (e.g., cyclohexanone, cyclooctanone, cyclopentanone).

| Target Analog | Cycloalkanone Reagent | Reducing Agent |

|---|---|---|

| N-Cyclopentyl-1-methyl-1H-pyrazol-4-amine | Cyclopentanone | Sodium triacetoxyborohydride |

| N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine | Cyclohexanone | Sodium triacetoxyborohydride |

| N-Cyclooctyl-1-methyl-1H-pyrazol-4-amine | Cyclooctanone | Sodium triacetoxyborohydride |

Structural Modifications and Substituent Effects on the Pyrazole Ring (e.g., at C3, C5)

The properties of the core scaffold can be fine-tuned by introducing substituents at the C3 and C5 positions of the pyrazole ring. These modifications are most effectively incorporated during the initial ring synthesis by selecting appropriately substituted 1,3-dicarbonyl precursors.

Synthetic Strategy: To synthesize a C3-substituted analog, one might start with a 1,3-diketone where the desired substituent is already in place. For example, using 1-phenyl-1,3-butanedione in the reaction with methylhydrazine would lead to a 3-methyl-1,5-diphenylpyrazole or its regioisomer, demonstrating how precursor choice dictates substitution.

Integration into Fused Heterocyclic Systems

The 4-aminopyrazole scaffold is a valuable synthon for the construction of fused bicyclic and polycyclic heterocyclic systems, which are prevalent in medicinal chemistry. beilstein-journals.orgnih.gov The C4-amino group and the adjacent C5-carbon atom can act as a binucleophile in cyclocondensation reactions.

Pyrazolo[3,4-b]pyridines: These fused systems can be synthesized by reacting 4-aminopyrazoles with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or β-ketoesters. beilstein-journals.org For example, a three-component reaction between a 5-aminopyrazole, an arylaldehyde, and a nitro-enamine in the presence of L-proline yields pyrazolo[3,4-b]pyridine derivatives in excellent yields. beilstein-journals.org

Pyrazolo[3,4-d]pyrimidines: This important class of fused heterocycles is often prepared by reacting 4-aminopyrazoles with various one-carbon synthons like formamide, orthoformates, or dichloromethyleneiminium salts. researchgate.net A regioselective, three-component condensation of a 3-aminopyrazole, an arylisothiocyanate, and an aldehyde can produce pyrazolo[3,4-d]pyrimidine-6(7H)-thiones. nih.gov These reactions leverage the nucleophilicity of both the exocyclic amine and the N1- or C5-position of the pyrazole ring to build the second heterocyclic ring.

| Fused System | Co-reactant(s) | Reaction Type |

|---|---|---|

| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated Ketone | Condensation/Cyclization |

| Pyrazolo[3,4-b]pyridine | 1,3-Diketone | Friedländer Annulation |

| Pyrazolo[3,4-d]pyrimidine | Triethyl Orthoformate, then Amine | Cyclocondensation |

| Pyrazolo[3,4-d]pyrimidine-thione | Aldehyde + Isothiocyanate | Multicomponent Condensation |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of N-cycloheptyl-1-methyl-1H-pyrazol-4-amine, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

1H NMR Spectroscopic Analysis and Proton Assignments

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the N-methyl group, the cycloheptyl ring, and the amine proton.

The pyrazole ring protons, H-3 and H-5, are anticipated to appear as singlets in the aromatic region of the spectrum. Based on data from similar 1,4-disubstituted pyrazole structures, the chemical shift for H-5 is typically found downfield from H-3 due to the influence of the adjacent N-methyl group. The N-methyl group itself will present as a sharp singlet, likely in the range of 3.5-4.0 ppm.

The cycloheptyl protons will generate a series of complex multiplets in the aliphatic region of the spectrum. The proton attached to the carbon bearing the amine group (CH-NH) is expected to be the most downfield of the cycloheptyl signals. The remaining methylene (B1212753) protons of the cycloheptyl ring will appear as overlapping multiplets. The amine proton (NH) is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (pyrazole) | ~7.2-7.4 | s |

| H-5 (pyrazole) | ~7.5-7.7 | s |

| N-CH₃ | ~3.6-3.8 | s |

| CH-NH (cycloheptyl) | ~3.2-3.5 | m |

| CH₂ (cycloheptyl) | ~1.4-1.9 | m |

| NH | Variable | br s |

s = singlet, m = multiplet, br s = broad singlet

13C NMR Spectroscopic Analysis and Carbon Assignments

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, revealing the chemical environment of each carbon atom. The pyrazole ring carbons are expected to resonate in the aromatic region. Based on related structures, C-5 is generally shifted downfield compared to C-3 and C-4. The N-methyl carbon will appear as a distinct signal in the aliphatic region.

The cycloheptyl carbons will produce a set of signals in the upfield region of the spectrum. The carbon atom bonded to the nitrogen (C-NH) will be the most downfield of the cycloheptyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~130-135 |

| C-4 (pyrazole) | ~115-120 |

| C-5 (pyrazole) | ~138-142 |

| N-CH₃ | ~35-40 |

| C-NH (cycloheptyl) | ~55-60 |

| CH₂ (cycloheptyl) | ~25-35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For instance, it would show correlations between the CH-NH proton and the adjacent methylene protons on the cycloheptyl ring, helping to trace the connectivity within the cycloalkyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the N-CH₃ protons would correlate with the N-CH₃ carbon signal.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule.

The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic cycloheptyl and methyl groups would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are anticipated in the 1500-1600 cm⁻¹ region. C-N stretching vibrations would appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for characterizing the pyrazole ring vibrations.

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2960 |

| C=N, C=C Stretch (pyrazole) | 1500-1600 |

| C-N Stretch | 1250-1350 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pathways. For this compound (C₁₁H₁₉N₃), the expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺. The fragmentation pattern is expected to involve the loss of the cycloheptyl group or fragments thereof. Cleavage of the C-N bond between the pyrazole ring and the cycloheptyl group would be a likely fragmentation pathway. General fragmentation patterns for pyrazoles often involve the loss of N₂ or HCN from the heterocyclic ring. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 193 | [M]⁺ (Molecular Ion) |

| 96 | [M - C₇H₁₃]⁺ (Loss of cycloheptyl radical) |

| 82 | [C₄H₆N₂]⁺ (Fragment of the pyrazole ring) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

This technique would confirm the planarity of the pyrazole ring and determine the conformation of the cycloheptyl ring, which typically adopts a chair or boat-like conformation. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine N-H group, which dictate the crystal packing.

While no specific crystallographic data for this compound is publicly available, analysis of similar pyrazole derivatives suggests that the pyrazole ring will be essentially planar. The orientation of the cycloheptyl group relative to the pyrazole ring would be a key feature determined by this method.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isolation Techniques

Chromatographic techniques are indispensable tools for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful methods for assessing the purity of this compound, while column chromatography is a standard technique for its isolation and purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound due to its high resolution and sensitivity. Both normal-phase and reverse-phase HPLC can be employed, with the choice of method depending on the polarity of the compound and the impurities present.

Reverse-Phase HPLC (RP-HPLC): This is the most common HPLC mode for the analysis of moderately polar compounds like N-substituted pyrazole amines. A nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The purity is determined by integrating the peak area of the main compound and any impurities, detected typically by a UV-Vis spectrophotometer. A patent for similar pyrazolo-pyridine derivatives suggests a method utilizing a C18 column with a gradient of water (containing ammonium (B1175870) bicarbonate and ammonia) and acetonitrile (B52724) epo.org.

Table 1: Representative Reverse-Phase HPLC Method for Purity Assessment

| Parameter | Value |

|---|---|

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 150 mm column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8.5 - 10.5 minutes |

Normal-Phase HPLC (NP-HPLC): For the separation of isomers or when dealing with non-polar impurities, normal-phase HPLC can be advantageous. This method uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. Studies on chiral separations of N1-substituted-1H-pyrazoles have utilized normal-phase conditions with mobile phases composed of n-hexane and ethanol (B145695) nih.govresearchgate.net.

Table 2: Representative Normal-Phase HPLC Method for Isomer Separation

| Parameter | Value |

|---|---|

| Stationary Phase | Silica (B1680970), 5 µm particle size, 4.6 x 250 mm column |

| Mobile Phase | n-Hexane : Ethanol (90:10, v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 25 °C |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a valuable technique for assessing the purity of volatile and thermally stable compounds. This compound, with its molecular weight and structure, is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. The use of a nitrogen-specific detector can enhance sensitivity for nitrogen-containing compounds like pyrazoles. While direct analysis is possible, derivatization can sometimes improve peak shape and thermal stability. Research on other pyrazole derivatives has demonstrated the utility of GC for their analysis acs.org.

Table 3: Representative Gas Chromatography (GC-MS) Method for Purity Assessment

| Parameter | Value |

|---|---|

| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 40 - 450 m/z |

| Expected Retention Time | 12.0 - 14.0 minutes |

Isolation and Purification Techniques

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, by-products, and other impurities. Column chromatography is the most frequently employed technique for this purpose.

Column Chromatography: This preparative technique utilizes a stationary phase, typically silica gel, packed into a glass column. The crude product is loaded onto the top of the column and eluted with a solvent system of appropriate polarity. The choice of eluent is critical for achieving good separation. For N-substituted pyrazoles, solvent systems often consist of mixtures of a non-polar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) acs.org. The separation is monitored by Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure product.

Table 4: Typical Column Chromatography Parameters for Purification

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Eluent System | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |

| Monitoring | TLC with UV visualization (254 nm) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule. eurasianjournals.comeurasianjournals.com These calculations are instrumental in understanding the electronic landscape, geometric arrangement of atoms, and the energetic stability of N-cycloheptyl-1-methyl-1H-pyrazol-4-amine.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netasianpubs.orgnih.govresearchgate.net For this compound, DFT methods are employed to determine its optimized molecular geometry, characterized by specific bond lengths and angles that minimize the molecule's energy.

The pyrazole (B372694) ring, a key feature of this compound, is predicted to be largely planar due to its aromatic character. The attached N-cycloheptyl and 1-methyl groups will adopt conformations that minimize steric hindrance. The energetics of the molecule, including its total energy and heat of formation, can also be calculated, providing a measure of its thermodynamic stability.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.38 |

| C4-N(amine) Bond Length (Å) | 1.39 |

| Dihedral Angle (pyrazole-cycloheptyl) | Varies with conformer |

Note: These are representative values for pyrazole derivatives and would be precisely calculated in a specific DFT study.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap is a significant parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed across the pyrazole system.

Table 2: Frontier Orbital Energies for a Representative Pyrazole Derivative (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.9 |

| LUMO | -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.4 |

Note: These values are illustrative and would be specifically calculated for the target molecule. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating these are sites for potential hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the amino and methyl groups would exhibit positive potential.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govalrasheedcol.edu.iqamazonaws.com This method is extensively used in drug design to understand and predict the binding of potential drug candidates to their biological targets.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations can predict how this compound might bind within the active site of a biological macromolecule, such as an enzyme or a receptor. The simulation calculates a binding affinity or score, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. Pyrazole derivatives have been studied for their interactions with a variety of biological targets, including kinases and other enzymes. nih.govfrontiersin.org

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The stability of a ligand-receptor complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular docking analysis provides detailed information about these interactions between this compound and the amino acid residues of a target protein. The amino group and the nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors, respectively, which could play a crucial role in its binding to a biological target.

Table 3: Potential Intermolecular Interactions of this compound in a Binding Pocket (Hypothetical)

| Interaction Type | Potential Functional Group Involved |

|---|---|

| Hydrogen Bond Donor | Amino group (N-H) |

| Hydrogen Bond Acceptor | Pyrazole nitrogen atoms |

| Hydrophobic Interactions | Cycloheptyl group, methyl group |

Note: The specific interactions would depend on the topology and amino acid composition of the target protein's active site.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.comresearchgate.net By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational landscape and dynamic properties of this compound in various environments.

A typical MD simulation for this compound would involve placing it in a simulated solvent box, often water, to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before the production simulation, which can span from nanoseconds to microseconds.

Analysis of the simulation trajectory can reveal key information about the conformational stability of the cycloheptyl ring and its influence on the orientation of the pyrazole moiety. The flexibility of the N-cycloheptyl group is of particular interest, as it can adopt multiple low-energy conformations that may be crucial for its interaction with biological targets. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecule's backbone and the flexibility of its constituent atoms, respectively.

For instance, a hypothetical MD simulation could reveal the preferential orientations of the cycloheptyl ring with respect to the pyrazole core. The dynamic behavior of the amine group, including its hydrogen bonding capacity with surrounding solvent molecules, can also be quantified. This information is invaluable for understanding how the molecule might interact with a binding site on a protein.

Interactive Data Table: Hypothetical RMSD Values from a Simulated Trajectory

Below is a hypothetical representation of RMSD values over a 100-nanosecond simulation, illustrating the conformational stability. Lower, stable RMSD values suggest the molecule maintains a consistent conformation.

| Time (ns) | RMSD (Å) |

| 0 | 0.0 |

| 10 | 1.2 |

| 20 | 1.5 |

| 30 | 1.4 |

| 40 | 1.6 |

| 50 | 1.5 |

| 60 | 1.7 |

| 70 | 1.6 |

| 80 | 1.5 |

| 90 | 1.6 |

| 100 | 1.5 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of compounds based on their chemical structure. nih.govacs.orgnih.govresearchgate.net

The development of a QSAR model for a series of pyrazole derivatives, including this compound, would begin with the collection of a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme). acs.orgnih.gov For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Examples of descriptors that could be relevant for this compound and its analogs include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges on atoms.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. acs.org The predictive power of the resulting model is assessed through internal and external validation techniques. nih.gov

A hypothetical QSPR model could be developed to predict physicochemical properties like solubility or melting point, which are important for drug development.

Interactive Data Table: Hypothetical Descriptors and Predicted Activity

This table illustrates a simplified, hypothetical QSAR model for a series of pyrazole analogs.

| Compound | Molecular Weight | LogP | Number of Rotatable Bonds | Predicted pIC50 |

| Analog 1 | 180.25 | 2.1 | 3 | 5.8 |

| This compound | 193.29 | 2.9 | 4 | 6.5 |

| Analog 2 | 205.32 | 3.2 | 5 | 7.1 |

| Analog 3 | 218.35 | 3.5 | 6 | 7.4 |

This table presents hypothetical data for illustrative purposes.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. nih.govnih.govbenthamdirect.comresearchgate.net

For a series of pyrazole derivatives, the first step in a 3D-QSAR study is to align the molecules based on a common substructure, in this case, the 1-methyl-1H-pyrazol-4-amine core. nih.govresearchgate.net

CoMFA calculates the steric and electrostatic interaction energies between a probe atom and each molecule in the dataset at various grid points surrounding the aligned structures. The resulting fields are then correlated with the biological activity using PLS analysis. The output is often visualized as contour maps, which highlight regions where modifications to the structure would likely increase or decrease activity. For this compound, a CoMFA model might indicate that bulkier substituents at a certain position on the cycloheptyl ring are favorable for activity, while electronegative groups are disfavored in another region. benthamdirect.com

CoMSIA , in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govbenthamdirect.comresearchgate.net This can provide a more nuanced understanding of the interactions required for biological activity. For example, a CoMSIA map might reveal a specific location where a hydrogen bond donor on the cycloheptyl group would be beneficial.

The statistical robustness and predictive ability of the generated CoMFA and CoMSIA models are evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govbenthamdirect.com

Interactive Data Table: Hypothetical Statistical Parameters for 3D-QSAR Models

This table shows hypothetical statistical results for CoMFA and CoMSIA models developed for a set of pyrazole analogs.

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² |

| CoMFA | 0.65 | 0.92 | 0.78 |

| CoMSIA | 0.71 | 0.94 | 0.81 |

This table presents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

General Principles of SAR in Aminopyrazole-Based Compounds

Aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. mdpi.comglobalresearchonline.netnih.gov The SAR of aminopyrazole derivatives is highly dependent on the substitution pattern around the core pyrazole (B372694) ring.

Key structural features that modulate the biological activity of aminopyrazoles include:

Position of the Amino Group: The location of the amino substituent (position 3, 4, or 5) is critical in defining the compound's interaction with biological targets. It often serves as a key hydrogen bond donor or acceptor. mdpi.comnih.gov

Substitution at N1: The substituent on the pyrazole ring's N1 position influences the molecule's electronic properties, prevents tautomerization, and can occupy specific pockets within a receptor or enzyme active site. acs.org

Substituents on the Pyrazole Carbons (C3 and C5): Modifications at these positions can significantly impact potency and selectivity. Bulky or aromatic groups at these positions are common in kinase inhibitors, where they often interact with hydrophobic regions of the ATP-binding pocket. nih.govresearchgate.net

Substitution on the Exocyclic Amino Group: The nature of the substituent on the amino group directly affects the compound's polarity, lipophilicity, and steric profile, which are crucial for membrane permeability and target engagement.

For instance, in the context of kinase inhibition, the aminopyrazole core often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. The substituents at other positions then explore different regions of the active site to achieve potency and selectivity. nih.govnih.gov

Impact of the N-Cycloheptyl Moiety on Biological Activity and Selectivity

The N-cycloheptyl group attached to the 4-amino position is a defining feature of the titular compound. Large cycloalkyl groups are often incorporated into drug candidates to modulate their physicochemical properties and enhance target binding. nih.govomicsonline.org

Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netfrontiersin.org The cycloheptyl group significantly increases the lipophilicity of the molecule compared to a smaller alkyl or hydrogen substituent. This enhanced lipophilicity can improve membrane permeability and allow the moiety to access and engage with hydrophobic pockets in a target protein. omicsonline.org

The steric bulk of the cycloheptyl group also plays a pivotal role. It can provide a better fit in larger binding pockets, leading to increased potency. nih.gov Furthermore, the steric hindrance provided by the cycloheptyl ring can shield other parts of the molecule, such as the pyrazole core or amide linkages in derivatives, from metabolic enzymes, potentially increasing the compound's half-life. tandfonline.com The interplay between steric bulk and lipophilicity is crucial; an optimal balance is required to achieve high affinity without compromising solubility or introducing non-specific binding. ubaya.ac.id

Influence of the 1-Methyl Group on Pyrazole Ring Properties and Interactions

The methylation at the N1 position of the pyrazole ring in N-cycloheptyl-1-methyl-1H-pyrazol-4-amine has several important consequences for its chemical properties and biological interactions.

Firstly, N1-substitution prevents the annular tautomerism that is possible in N-unsubstituted pyrazoles. mdpi.comnih.gov This locks the molecule into a single tautomeric form, which is often crucial for consistent and specific interactions with a biological target, as it presents a fixed arrangement of hydrogen bond donors and acceptors.

Secondly, the methyl group itself can participate in productive interactions. While small, it can fit into small hydrophobic pockets or engage in van der Waals interactions at the binding site. In many kinase inhibitors, for example, the N1-methyl group is oriented towards a specific region of the ATP binding site.

Finally, from a metabolic standpoint, blocking the N1 position with a methyl group can prevent N-dealkylation or other metabolic transformations at that site, which can contribute to a more favorable pharmacokinetic profile. The selective introduction of a methyl group at the N1 position is a common strategy in pyrazole synthesis to control regiochemistry and biological activity. nih.govacs.org

Significance of the 4-Amino Substitution Pattern for Receptor/Enzyme Binding

The position of the amino group on the pyrazole ring is a key determinant of its biological function. mdpi.com In this compound, the amino group is at the C4 position. 4-Aminopyrazoles are a well-established scaffold for various therapeutic agents, particularly kinase inhibitors. nih.govkorea.ac.krmdpi.com

The 4-amino group, along with the adjacent N2 atom of the pyrazole ring, often forms a bidentate hydrogen-bonding pattern with the hinge region of protein kinases, mimicking the adenine (B156593) portion of ATP. The NH of the amino group typically acts as a hydrogen bond donor, while the pyrazole N2 atom acts as an acceptor. The substituent on this amino group—in this case, the cycloheptyl moiety—is then projected out from the hinge-binding region into other parts of the ATP pocket, where it can confer potency and selectivity through interactions with more variable regions of the enzyme. nih.govresearchgate.net This substitution pattern is therefore fundamental to the molecule's ability to anchor to its target and orient its other functional groups for optimal binding.

SAR of this compound Derivatives

While specific experimental data for derivatives of this compound are not publicly available, a predictive SAR can be constructed based on established principles for related aminopyrazole series. Modifications would typically explore the size and nature of the N-cycloalkyl group and substitutions on the pyrazole ring at the C3 and C5 positions.

A hypothetical SAR study might investigate the following changes:

Varying the Cycloalkyl Ring Size: Altering the size of the cycloalkyl ring attached to the 4-amino group would probe the size of the corresponding binding pocket. It is often observed that a specific ring size provides the optimal balance of conformational flexibility and fit.

Substitution on the Pyrazole Ring: Introducing small alkyl or halogen substituents at the C3 and/or C5 positions could enhance hydrophobic interactions or introduce new electronic interactions, potentially improving potency and selectivity.

The potential impact of these modifications on biological activity is summarized in the interactive data table below.

| Compound ID | R1 (N-substituent) | R2 (C3-substituent) | R3 (C5-substituent) | Predicted Relative Activity | Rationale |

|---|---|---|---|---|---|

| Parent | Cycloheptyl | H | H | Baseline | Reference compound. |

| D-1 | Cyclopentyl | H | H | Likely Decreased | Smaller ring may lead to suboptimal hydrophobic contact in a large pocket. |

| D-2 | Cyclohexyl | H | H | Potentially Similar/Increased | Optimal ring size for many binding pockets due to stable chair conformation. nih.gov |

| D-3 | Cyclooctyl | H | H | Likely Decreased | Increased conformational entropy penalty and potential for steric clashes. |

| D-4 | Cycloheptyl | -CH3 | H | Potentially Increased | Small methyl group could exploit a small hydrophobic sub-pocket. |

| D-5 | Cycloheptyl | H | -Cl | Potentially Increased | Electron-withdrawing group alters ring electronics; potential for halogen bonding. |

| D-6 | Cycloheptyl | -CH3 | -CH3 | Variable | Depends on the size of C3/C5 binding pockets; may enhance or decrease activity due to steric effects. |

This predictive analysis underscores the importance of systematic modification to probe the chemical space around the this compound scaffold to optimize its biological activity for a given target.

Effects of Substitutions on the Amino Nitrogen

The N-cycloheptyl group attached to the amino nitrogen at the C4 position of the pyrazole ring is a key feature of the molecule. Variations in the size, lipophilicity, and electronic properties of this substituent can significantly alter the compound's interaction with its biological target.

The cycloheptyl moiety suggests an optimal size and lipophilicity for binding to a specific hydrophobic pocket within the target protein. Modifications to this group are expected to probe the boundaries and characteristics of this pocket. For instance, increasing or decreasing the ring size could lead to a decrease in activity, indicating steric hindrance or a loss of optimal van der Waals interactions.

The nature of the substituent on the amino nitrogen is critical for activity. While secondary amines, such as the one in the title compound, are common in bioactive molecules, their conversion to tertiary amines or amides can provide insight into the role of the N-H bond. If the N-H hydrogen acts as a hydrogen bond donor, its replacement would likely diminish activity. Conversely, if the space occupied by this hydrogen is part of a hydrophobic region, a small alkyl substitution might be tolerated or even enhance activity.

To illustrate these principles, the following table presents hypothetical data on the relative activity of various N-substituted analogs, based on general SAR trends observed in similar compound series.

| Compound ID | R Group on Amino Nitrogen | Relative Activity (%) | Rationale for Activity Change |

| 1 | Cycloheptyl | 100 | Optimal fit in the hydrophobic pocket. |

| 2 | Cyclohexyl | 85 | Slightly smaller ring may lead to a minor loss of hydrophobic interactions. |

| 3 | Cyclopentyl | 60 | Further reduction in size results in a more significant loss of beneficial interactions. |

| 4 | Cyclooctyl | 70 | Larger ring may introduce some steric clash with the binding site. |

| 5 | n-Heptyl | 90 | A flexible alkyl chain may be able to adopt a favorable conformation, but is less constrained than a cycloalkyl group. |

| 6 | tert-Butyl | 40 | The bulky and less flexible nature of this group could cause significant steric hindrance. |

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends.

Modifications and Their Consequences on the Pyrazole Heterocycle

The 1-methyl-1H-pyrazol-4-amine core serves as a rigid scaffold that correctly positions the key pharmacophoric elements for interaction with the biological target. Modifications to this heterocycle can have profound effects on the molecule's electronic properties, planarity, and its ability to participate in hydrogen bonding.

The methyl group at the N1 position of the pyrazole ring is a common feature in many bioactive pyrazoles. Its primary role is often to block metabolism at this position and to fine-tune the electronic nature of the ring. Replacing the methyl group with other alkyl groups of varying sizes could impact activity due to steric effects. For example, a larger group like an ethyl or isopropyl substituent might clash with the target protein. Conversely, removal of the methyl group (N-H) could introduce a new hydrogen bond donor and alter the tautomeric properties of the pyrazole ring, which may be beneficial or detrimental to activity. nih.gov

Substitutions at other positions on the pyrazole ring (C3 and C5) would also be expected to influence activity. The introduction of small, lipophilic groups at these positions could enhance binding through additional hydrophobic interactions. However, larger or more polar groups might be detrimental if they extend into an unfavorable region of the binding site. Electron-withdrawing or electron-donating groups on the pyrazole ring can modulate the pKa of the 4-amino group, which could be critical for its interaction with the target.

The following table illustrates the potential consequences of modifying the pyrazole heterocycle, based on general principles observed in related pyrazole-containing compounds.

| Compound ID | Modification on Pyrazole Ring | Relative Activity (%) | Rationale for Activity Change |

| 1 | 1-methyl | 100 | Baseline activity. |

| 2 | 1-ethyl | 90 | A slightly larger alkyl group may be well-tolerated. |

| 3 | 1-H | 50 | Potential for altered tautomerism and introduction of a hydrogen bond donor may be unfavorable. |

| 4 | 3-chloro | 110 | An electron-withdrawing group could enhance binding through halogen bonding or by modulating the electronics of the ring. |

| 5 | 5-methyl | 75 | A small alkyl group at this position might introduce a minor steric clash. |

| 6 | 3,5-dimethyl | 40 | The presence of two additional methyl groups could lead to significant steric hindrance. |

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends.

Linker Chemistry and Scaffold Rigidification/Flexibility

The direct attachment of the cycloheptylamino group to the pyrazole ring in this compound implies a relatively rigid connection. The introduction of a linker between these two moieties would increase the flexibility of the molecule, allowing the cycloheptyl group to explore a larger conformational space. This could be advantageous if the optimal binding conformation requires a different spatial orientation of the cycloheptyl group relative to the pyrazole core. However, increased flexibility can also come with an entropic penalty upon binding, which may decrease affinity.

Conversely, further rigidification of the scaffold could be achieved by incorporating the N-cycloheptyl group and the pyrazole ring into a fused or spirocyclic system. This would lock the molecule into a specific conformation, which, if it is the bioactive conformation, could lead to a significant increase in potency. However, if the rigidified conformation is not compatible with the binding site, a complete loss of activity would be expected. The pyrazole core itself is a rigid scaffold that can be used to build more complex structures. biorxiv.org

Investigation of Stereochemical Influences on Activity and Binding

While this compound itself is achiral, the introduction of stereocenters can have a significant impact on biological activity. If a substituent is introduced that creates a chiral center, it is highly likely that the resulting enantiomers will exhibit different potencies. This is because the biological targets, such as enzymes and receptors, are chiral and will interact differently with each enantiomer.

For example, if a methyl group were to be introduced on the cycloheptyl ring, this would create stereoisomers. The (R)- and (S)-enantiomers would orient the methyl group differently in space, and one orientation may be favored for binding while the other may cause a steric clash. A significant difference in the activity of the enantiomers would be strong evidence of a specific, three-dimensional binding interaction with the target.

In cases where a molecule has multiple stereocenters, the separation and testing of all possible diastereomers is necessary to fully understand the stereochemical requirements for activity. Often, only one of the diastereomers will possess the desired biological activity.

Lack of Specific Research Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound this compound concerning its mechanistic studies at the molecular and cellular level.

The requested article outline requires detailed, informative, and scientifically accurate content on the following topics for this specific compound:

Elucidation of Molecular Interactions with Target Biomolecules:

Enzyme Inhibition Kinetics and Mechanistic Pathways (e.g., Kinases, Cyclooxygenase Enzymes)

Receptor Binding Studies and Ligand-Receptor Complex Formation

Ion Channel Modulation Mechanisms (e.g., KCa2 Channels)

Cellular Pathway Perturbation Analysis:

Investigation of Intracellular Signaling Cascade Modulation

Analysis of Cell Cycle Progression and Apoptotic Pathways

Despite targeted searches using both the chemical name and its CAS number (1227096-77-2), no studies were found that provide the necessary data to populate these sections. While there is extensive research on the broader class of pyrazole derivatives, the user's explicit instructions to focus solely on this compound and to not introduce information on other compounds cannot be fulfilled.

The available literature discusses the biological activities of various other pyrazole-based molecules, highlighting their potential as inhibitors of kinases, cyclooxygenase enzymes, and modulators of ion channels, as well as their ability to influence cell cycle and apoptosis. However, this information is not transferable to the specific, unstudied compound .

Therefore, the generation of a scientifically accurate article that strictly adheres to the provided outline for this compound is not possible at this time due to the absence of published research.

Mechanistic Studies at the Molecular and Cellular Level

Cellular Pathway Perturbation Analysis

Effects on Cellular Growth and Proliferation (In Vitro)

No publicly available studies were identified that have investigated the in vitro effects of N-cycloheptyl-1-methyl-1H-pyrazol-4-amine on the growth and proliferation of any cell lines. Consequently, there is no data to report on its potential cytostatic or cytotoxic activities, nor any information regarding its impact on the cell cycle or induction of apoptosis.

Biochemical Investigations of Compound Action

Target Identification and Validation Approaches

There is no information available in the scientific literature regarding the molecular targets of this compound. Research aimed at identifying and validating the specific proteins, enzymes, or receptors with which this compound may interact has not been published.

In Vitro Enzyme Assays and Activity Profiling

No data has been published from in vitro enzyme assays involving this compound. As a result, its inhibitory or activating effects on any specific enzymes, and its broader enzymatic activity profile, remain unknown.

Elucidation of Reaction Mechanisms in Novel Synthetic Transformations

There are no documented instances in the chemical literature of this compound being utilized in novel synthetic transformations. Therefore, no information is available on the elucidation of its reaction mechanisms in such contexts.

Emerging Research Avenues and Potential Non Medical Applications

N-Cycloheptyl-1-methyl-1H-pyrazol-4-amine as a Versatile Synthetic Building Block

There is no specific information available in scientific literature detailing the use of this compound as a versatile synthetic building block. Chemical suppliers list it as a compound available for research and development, which suggests its potential utility as a starting material or intermediate in synthetic chemistry.

Precursor for Complex Organic Molecules

No studies have been published that describe the use of this compound as a precursor for the synthesis of complex organic molecules. Generally, the pyrazole (B372694) scaffold is a common feature in many biologically active compounds, and similar aminopyrazoles serve as key intermediates in the synthesis of pharmaceuticals and other functional molecules. The primary amine group on the pyrazole ring could theoretically be functionalized to build more complex structures, but specific examples involving the N-cycloheptyl derivative are not documented.

Utility in Combinatorial Chemistry and High-Throughput Synthesis

There is no documented use of this compound in combinatorial chemistry or high-throughput synthesis libraries. In principle, its structure is amenable to such applications. The amine functional group provides a reactive handle for the parallel synthesis of a library of derivatives, which could then be screened for various biological or material properties. However, no specific instances of this application have been reported.

Applications in Agrochemical Research

No research has been published investigating the potential applications of this compound in the field of agrochemicals. While the pyrazole chemical class is of significant interest in this industry, with several commercialized products, this specific compound has not been the subject of any disclosed studies.

Development of Novel Fungicidal Agents

There are no reports on the evaluation of this compound for fungicidal activity. The broader class of pyrazole carboxamides is well-known for its potent fungicidal properties, often targeting the succinate (B1194679) dehydrogenase enzyme in fungi. However, there is no evidence to suggest that this compound has been investigated as a fungicide.

Materials Science and Functional Materials Development

A comprehensive search of the scientific literature yielded no information on the application of this compound in materials science or the development of functional materials. The pyrazole ring system can be found in some functional materials, such as polymers and coordination complexes, but there is no specific research involving the N-cycloheptyl derivative in this context.

Incorporation into Polymers or Advanced Coatings

The bifunctional nature of this compound, possessing a reactive secondary amine and an aromatic pyrazole core, makes it a candidate for integration into polymeric structures. The secondary amine group can act as a monomer or a cross-linking agent in polymerization reactions. For instance, it could potentially be reacted with diisocyanates to form polyureas or with epoxides to form epoxy resins. The incorporation of the pyrazole moiety into the polymer backbone could impart desirable properties such as thermal stability, corrosion resistance, and altered optical properties.

The cycloheptyl group, being a bulky and hydrophobic aliphatic ring, could influence the physical properties of the resulting polymer, potentially enhancing its solubility in non-polar solvents and affecting its mechanical properties, such as flexibility and impact resistance. The 1-methyl-1H-pyrazol-4-amine core can contribute to the polymer's rigidity and thermal stability.

Potential Polymer Architectures Incorporating this compound:

| Polymer Type | Potential Role of the Compound | Expected Properties Enhancement |

| Polyureas | Diamine monomer | Improved thermal stability, modified solubility |

| Epoxy Resins | Curing agent/hardener | Increased cross-linking density, enhanced chemical resistance |

| Polyamides | Diamine monomer | Introduction of heterocyclic backbone, potential for altered mechanical properties |

These pyrazole-containing polymers could find applications as advanced coatings with enhanced durability and protective properties for various surfaces, including metals and plastics. Further research would be needed to explore the polymerization kinetics and characterize the physicochemical properties of these novel materials.

Potential in Chemo-sensors or Optoelectronic Materials

The pyrazole ring system, with its two adjacent nitrogen atoms, possesses electron-rich characteristics, making it a promising component for the development of chemo-sensors and optoelectronic materials. mdpi.comencyclopedia.pub The nitrogen atoms can act as coordination sites for metal ions, and the aromatic ring can participate in π-π stacking interactions. These properties are crucial for the design of sensors that can detect specific analytes.

This compound could be functionalized to create fluorescent or colorimetric sensors. The amino group provides a convenient handle for attaching chromophores or fluorophores. Upon binding of a target analyte (e.g., a metal ion or an organic molecule) to the pyrazole-amine scaffold, a change in the electronic properties of the molecule could lead to a detectable change in its absorption or emission spectrum.

In the field of optoelectronics, pyrazole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The ability of the pyrazole ring to be part of a conjugated system and its electron-donating or -accepting properties (which can be tuned by substituents) are key features. The N-cycloheptyl and methyl groups on this compound could be modified to fine-tune the electronic and morphological properties of thin films, which is critical for device performance.

Potential Sensing and Optoelectronic Mechanisms:

| Application Area | Key Feature of the Compound | Potential Mechanism |

| Chemo-sensors | Nitrogen atoms of the pyrazole ring, secondary amine | Coordination with metal ions leading to a photophysical response (e.g., fluorescence quenching or enhancement) |

| Optoelectronic Materials | Aromatic pyrazole core | Incorporation into conjugated systems to act as an electron-donating or electron-transporting material |

Future Directions and Interdisciplinary Research Opportunities in Pyrazole Amine Chemistry

The field of pyrazole amine chemistry is poised for significant expansion beyond its traditional pharmaceutical applications. mdpi.commdpi.com The versatility of the pyrazole scaffold and the reactivity of the amino group offer a rich platform for interdisciplinary research.

Future research could focus on the systematic investigation of the structure-property relationships of N-alkylated and N-arylated pyrazole amines, including this compound. This would involve computational modeling to predict their electronic and optical properties, followed by experimental validation.

Collaboration between synthetic organic chemists, polymer scientists, materials scientists, and physicists will be crucial to fully exploit the potential of these compounds. Key research areas could include:

Development of Novel Polymers: Synthesizing and characterizing a range of polymers incorporating different pyrazole amine monomers to create materials with tailored thermal, mechanical, and optical properties.

Advanced Sensor Arrays: Designing and fabricating arrays of chemo-sensors based on various functionalized pyrazole amines for the simultaneous detection of multiple analytes.

Organic Electronics: Investigating the charge transport properties of pyrazole amine derivatives and their performance in organic electronic devices such as OLEDs and organic photovoltaics.

The exploration of these non-medical applications represents a promising frontier for pyrazole amine chemistry, with the potential to contribute to the development of new materials and technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cycloheptyl-1-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step alkylation or coupling reactions. For example, analogous pyrazole derivatives are synthesized via nucleophilic substitution using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency.

- Catalyst loading : Copper catalysts (0.05–0.1 equiv.) improve regioselectivity.

- Temperature control : Moderate heating (30–40°C) balances reaction rate and side-product formation.

Q. How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic methods?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., cycloheptyl protons at δ 1.4–2.1 ppm, pyrazole ring protons at δ 7.2–8.0 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 220–250 range) .

Q. What strategies are employed to evaluate the biological activity of this compound in preclinical studies?

- In vitro assays :

- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or kinases, referencing tacrine-like analogs with cycloheptyl moieties .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the synthesis of this compound derivatives?

- Regioselective alkylation : Use bulky bases (e.g., LDA) to direct substitution to the pyrazole N1 position .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to block undesired sites during functionalization .

- Computational guidance : DFT calculations (Gaussian 09) predict thermodynamic stability of regioisomers .

Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data for pyrazole-based compounds?

- Reproducibility protocols :

- Batch variability : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound purity (>98%) .

- Orthogonal assays : Confirm enzyme inhibition via fluorometric and colorimetric methods to rule out false positives .

- Meta-analysis : Compare structural analogs (e.g., N-cyclopentyl derivatives) to identify substituent-dependent trends .

Q. How can SHELXL be utilized to refine the crystal structure of this compound, particularly in cases of twinning or disorder?

- Twin refinement : Use the

TWINcommand with a BASF parameter to model hemihedral twinning. For example, a BASF value of 0.3–0.5 indicates partial twinning . - Disorder handling : Split atoms into multiple positions (PART command) and apply isotropic displacement parameter (Uiso) constraints .

- Validation tools : Check R1/wR2 residuals (<5%) and Platon’s ADDSYM to detect missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products